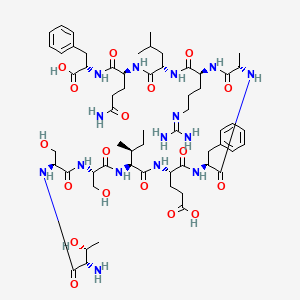

HSV-1 Glycoprotein (gB) (497-507)

説明

Overview of Herpes Simplex Virus Type 1 (HSV-1) Virology and Pathogenesis

Herpes Simplex Virus Type 1 is a member of the Alphaherpesviridae subfamily, characterized by its linear, double-stranded DNA genome encased within an icosahedral capsid. nih.gov This capsid is surrounded by a protein layer known as the tegument and a lipid envelope containing numerous glycoproteins. nih.gov HSV-1 is a ubiquitous human pathogen, with global prevalence estimates around 67%. tandfonline.com

Transmission typically occurs through direct contact with mucosal surfaces or abraded skin, leading to infection. cambridge.org The virus establishes a lytic infection in epithelial cells, often causing characteristic lesions like cold sores. ejgm.co.uk A hallmark of HSV-1 infection is its ability to establish lifelong latency within sensory neurons. nih.govcambridge.orgejgm.co.uk From this latent state, the virus can periodically reactivate, leading to recurrent disease. nih.govejgm.co.uk The clinical manifestations of HSV-1 are diverse, ranging from asymptomatic shedding to more severe conditions like herpetic keratitis, encephalitis, and disseminated disease in immunocompromised individuals. nih.govtandfonline.commedscape.com The host's cellular immunity, particularly T-cell responses, is crucial in controlling both primary and recurrent infections. medscape.com

Structural Organization and General Biological Functions of HSV-1 Glycoprotein (B1211001) B (gB)

Glycoprotein B is a major envelope glycoprotein of HSV-1 and is one of the most conserved proteins across all herpesvirus subfamilies. nih.govwikipedia.org It is a type-1 transmembrane protein, existing as a trimer on the viral envelope. wikipedia.orgresearchgate.net The ectodomain of gB is structurally complex, organized into five distinct domains (I-V). wikipedia.orgasm.org Notably, Domain I contains fusion loops that are thought to insert into the host cell membrane during viral entry. wikipedia.orgasm.org

gB is essential for viral infectivity, playing a critical role in the fusion of the viral envelope with the host cell membrane, a process necessary for the virus to deliver its genetic material into the cell. nih.govwikipedia.org This fusion process is highly regulated and requires the coordinated action of other viral glycoproteins, including gD, gH, and gL. nih.govasm.org Following the binding of gD to a cellular receptor, a conformational change is believed to be transmitted to gB, triggering the fusion cascade. nih.gov Due to its essential role in viral entry and its high degree of conservation, gB is a primary target for the host's adaptive immune response. nih.gov

Significance of Specific Glycoprotein B Epitope Regions in HSV-1 Biology and Immunity

The host immune system recognizes specific fragments of viral proteins, known as epitopes, to mount a targeted attack. Glycoprotein B is a rich source of such epitopes, recognized by both B cells (which produce antibodies) and T cells (which are crucial for cell-mediated immunity). Neutralizing antibodies that can block viral infection often target gB. wikipedia.org

Furthermore, gB contains numerous T-cell epitopes that are vital for controlling the infection. CD4+ T cells and CD8+ cytotoxic T lymphocytes (CTLs) recognize different gB-derived peptides presented on the surface of infected cells. nih.gov The identification of immunodominant epitopes—those that elicit the strongest immune responses—is a key area of research. For instance, studies have identified several immunodominant CD4+ T-cell epitopes within gB that are associated with protective immunity. nih.gov Conversely, the response to other epitopes may be associated with symptomatic disease. nih.gov This differential recognition highlights the complex interplay between specific gB regions and the nature of the host immune response.

Rationale for Academic Research Focus on HSV-1 Glycoprotein B (gB) Peptide (497-507)

The specific peptide fragment spanning amino acids 497-507 of HSV-1 gB has emerged as a focal point of research due to its status as an immunodominant epitope, particularly for CD8+ T cells in certain experimental models. nih.govbiosyn.compeptide.com In C57BL/6 mice, a significant portion of the CD8+ T cell response to HSV-1 is directed against this single epitope, which is more precisely defined as gB(498-505). nih.govplos.org

This peptide, with the amino acid sequence Thr-Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu-Gln-Phe, has been shown to activate CD8+ cytotoxic T lymphocytes in vivo. biosyn.comnovoprolabs.comelabscience.com Research has demonstrated that these CTLs can lyse target cells that are either synthetically coated with the peptide or endogenously processing the full gB protein. biosyn.com The robust and focused immune response to this specific peptide makes it a valuable tool for studying the dynamics of T-cell responses to HSV-1, the mechanisms of immune control of viral latency and reactivation, and for the rational design of potential vaccines. plos.orgevitachem.com Understanding the immune response to the gB (497-507) epitope provides critical insights into how the immune system combats HSV-1 infection.

Structure

2D Structure

特性

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H91N15O18/c1-7-31(4)47(74-55(88)43(29-76)72-54(87)42(28-75)73-56(89)46(61)33(6)77)57(90)68-38(21-23-45(79)80)50(83)70-40(26-34-15-10-8-11-16-34)52(85)65-32(5)48(81)66-36(19-14-24-64-59(62)63)49(82)69-39(25-30(2)3)53(86)67-37(20-22-44(60)78)51(84)71-41(58(91)92)27-35-17-12-9-13-18-35/h8-13,15-18,30-33,36-43,46-47,75-77H,7,14,19-29,61H2,1-6H3,(H2,60,78)(H,65,85)(H,66,81)(H,67,86)(H,68,90)(H,69,82)(H,70,83)(H,71,84)(H,72,87)(H,73,89)(H,74,88)(H,79,80)(H,91,92)(H4,62,63,64)/t31-,32-,33+,36-,37-,38-,39-,40-,41-,42-,43-,46-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCPYXPXGDIVNO-MPYBFVCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H91N15O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Structural Contributions of Hsv 1 Glycoprotein B Gb 497 507 Region

Localization and Context of the (497-507) Region within the Full-Length Glycoprotein (B1211001) B Sequence

The HSV-1 gB is a large, trimeric glycoprotein composed of five distinct domains (I-V). nih.gov The (497-507) region, with the amino acid sequence Thr-Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu-Gln-Phe novoprolabs.comelabscience.com, is situated within what is known as Domain IV of the gB ectodomain. This domain is a globular structure located between the central coiled-coil of Domain III and the C-terminal arm of Domain V in the postfusion conformation. pnas.org The precise positioning of this epitope within the larger context of the gB protein is crucial for its accessibility to the host immune system and its potential involvement in the protein's function.

Predicted Secondary and Tertiary Structural Characteristics of the (497-507) Epitope

Predictive analyses of the secondary structure of gB suggest that the (497-507) region likely resides within a loop or a less structured region connecting more defined secondary structural elements like alpha-helices and beta-strands. nih.gov This is a common feature of immunodominant epitopes, as loops are often surface-exposed and therefore accessible to antibodies. Studies have shown that targeting mutations to predicted loop regions in gB is more likely to produce correctly folded and functional mutants compared to mutations in predicted alpha-helices or beta-strands. nih.gov

The tertiary structure of the full gB protein reveals that in the postfusion conformation, Domain IV, and by extension the (497-507) epitope, is located on the outer surface of the trimer. pnas.org This surface exposure is a key characteristic that allows for its recognition by the immune system.

Conformational Dynamics and Surface Exposure of the (497-507) Region within the gB Trimer

The gB protein undergoes significant conformational changes as it transitions from a prefusion to a postfusion state to mediate membrane fusion. plos.org While the structure of the postfusion state is well-characterized, the prefusion conformation has been more elusive. plos.org However, models of the prefusion gB structure suggest that the (497-507) region is also solvent-exposed in this initial state. plos.org

The dynamic nature of gB means that the surface exposure of the (497-507) region may be modulated during the fusion process. These conformational shifts are triggered by interactions with other viral glycoproteins, such as gD and the gH/gL complex, upon receptor binding. plos.orgnih.gov The flexibility and accessibility of this region are therefore critical for both its immunogenicity and its potential role in the fusion mechanism.

Role of the (497-507) Region in Glycoprotein B's Fusion-Related Conformational Transitions

The process of membrane fusion is driven by the transition of gB from a high-energy prefusion state to a low-energy postfusion state. nih.gov This transition involves substantial rearrangements of the gB domains. While direct evidence detailing the specific role of the 497-507 region in these transitions is limited, its location within Domain IV suggests a potential involvement. Domain IV undergoes significant repositioning between the pre- and postfusion conformations. pnas.org

Methodological Approaches for Investigating Hsv 1 Glycoprotein B Gb 497 507

Synthetic Peptide Production and Biophysical Characterization for Epitope Studies

The investigation of specific viral epitopes like gB (497-507) relies on the availability of high-purity synthetic peptides. These peptides are typically produced using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The process begins with the C-terminal amino acid and proceeds to the N-terminus. Protective groups, such as the 9-fluorenylmethoxy carbonyl (Fmoc) group, are used to prevent unwanted side-chain reactions during the coupling steps. researchgate.net Following synthesis, the peptide is cleaved from the resin and deprotected using reagents like trifluoroacetic acid (TFA). researchgate.net Purification is then carried out using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity, often exceeding 95%. researchgate.netnovoprolabs.com The final product's identity and purity are confirmed by mass spectrometry. researchgate.net

Once synthesized, biophysical characterization helps to understand the peptide's properties and its interaction with membranes, which is relevant given that its parent protein, gB, is a viral fusion protein. plos.org While detailed biophysical studies specifically on the gB (497-507) fragment are not extensively documented in the provided search results, the broader gB protein and its functional domains, such as the fusion loops, have been subjects of such analysis. These studies employ techniques to investigate how these peptides interact with and affect lipid bilayers, providing insights into the mechanism of viral entry. plos.org

Table 1: Properties of Synthetic HSV-1 Glycoprotein (B1211001) (gB) (497-507)

| Property | Value |

|---|---|

| Sequence | H-Thr-Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu-Gln-Phe-OH |

| Alternative Name | gB-8p peptide.com |

| Molecular Formula | C59H91N15O18 hongtide.comnovoprolabs.com |

| Molecular Weight | 1298.46 g/mol hongtide.com |

| Source | Synthetic hongtide.comnovoprolabs.com |

In Vitro Assays for Immunological Function

The peptide gB (497-507) has been identified as a potent activator of CD8+ cytotoxic T lymphocytes (CTLs) in a manner that can be independent of CD4+ T cell help. biosyn.comhongtide.com In vitro assays are critical for demonstrating and quantifying this immunological function. In these assays, peripheral blood mononuclear cells (PBMCs) or purified T cells from HSV-1 exposed individuals (or animal models) are stimulated with the synthetic gB (497-507) peptide. biorxiv.org

T-cell proliferation can be measured using various techniques, such as the carboxyfluorescein succinimidyl ester (CFSE) proliferation assay. Cytotoxicity, the ability of CTLs to kill target cells presenting the specific epitope, is often assessed using a chromium-51 (B80572) (⁵¹Cr) release assay. asm.org In this assay, target cells are labeled with ⁵¹Cr and pulsed with the gB (497-507) peptide. The release of ⁵¹Cr into the cell culture supernatant indicates that the CTLs have recognized and lysed the target cells. asm.org Studies have shown that CTLs primed with this peptide can effectively lyse target cells that are either exogenously sensitized with the peptide or endogenously processing the full gB protein. biosyn.com

To further dissect the T-cell response to gB (497-507), Enzyme-Linked Immunospot (ELISpot) and Intracellular Cytokine Staining (ICS) assays are frequently used. cellcarta.com These methods provide quantitative data on the frequency of antigen-specific T cells and their functional capabilities.

The ELISpot assay measures the number of cytokine-secreting cells at a single-cell level. cellcarta.com For instance, an Interferon-gamma (IFN-γ) ELISpot assay can quantify the number of T cells that produce IFN-γ upon stimulation with the gB (497-507) peptide. researchgate.netnih.gov This is a highly sensitive technique for detecting rare antigen-specific T cells. cellcarta.com Similarly, ELISpot assays can be adapted to measure other cytokines, such as Tumor Necrosis Factor-beta (TNF-β), to provide a broader picture of the T-cell response to HSV-1 glycoproteins. nih.gov

Intracellular Cytokine Staining (ICS) coupled with flow cytometry offers a multiparametric analysis of T-cell responses. cellcarta.com Following stimulation with the gB (497-507) peptide, cells are treated with agents that block cytokine secretion. They are then stained for cell surface markers (like CD8) and intracellular cytokines (like IFN-γ). This allows for the precise identification of the phenotype of the responding T cells and can assess the production of multiple cytokines simultaneously, revealing the polyfunctionality of the T-cell response. cellcarta.comresearchgate.net

While gB (497-507) is primarily known as a T-cell epitope, binding assays are essential for characterizing interactions with antibodies or potentially with T-cell receptors. Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are two powerful techniques for this purpose. nicoyalife.com

In an ELISA, the gB (497-507) peptide can be immobilized on a solid surface to capture specific antibodies from a sample, such as serum. The bound antibodies are then detected using a secondary antibody conjugated to an enzyme that produces a measurable signal. nicoyalife.comd-nb.info This method is a standard for detecting and quantifying antibody responses. nicoyalife.com

Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of biomolecular interactions. nicoyalife.com In a typical SPR experiment, one molecule (e.g., an antibody) is immobilized on a sensor chip, and the peptide is flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface, allowing for the determination of binding kinetics (association and dissociation rates) and affinity. nicoyalife.comnih.gov SPR has been used to demonstrate direct binding between different HSV glycoproteins and to map antibody binding sites on these proteins. nih.govnih.gov

Structural Biology Techniques Applied to Glycoprotein B and its Epitopes

Understanding the three-dimensional structure of the full glycoprotein B is crucial for contextualizing the location and function of epitopes like gB (497-507). X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in revealing the complex architecture of HSV-1 gB. nih.govnih.gov

X-ray crystallography of the gB ectodomain has shown that it forms a trimer with multiple domains. nih.govresearchgate.net The structure revealed unexpected homology to glycoprotein G from vesicular stomatitis virus and showed features of both class I and class II viral fusion proteins. nih.govresearchgate.netsemanticscholar.org This structural information provides a framework for understanding how gB mediates the fusion of the viral envelope with the host cell membrane. nih.gov

Table 2: Structural Investigation of HSV-1 Glycoprotein B

| Technique | Key Findings |

|---|---|

| X-ray Crystallography | Revealed a multidomain trimeric structure of the gB ectodomain. nih.govresearchgate.net |

| Showed homology to both class I and class II viral fusion proteins. nih.govsemanticscholar.org | |

| Cryo-Electron Microscopy (Cryo-EM) | Provided models of the prefusion conformation of gB. nih.gov |

| Visualized the distribution of glycoprotein spikes on the virion surface. researchgate.netyoutube.com | |

| Cryo-Electron Tomography (Cryo-ET) | Determined the structure of gB bound to liposomes. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy or Circular Dichroism for Peptide Conformation

Investigating the three-dimensional structure of the HSV-1 glycoprotein B (497-507) peptide is crucial for understanding its interaction with Major Histocompatibility Complex (MHC) class I molecules and the T-cell receptor. Methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful techniques for determining the conformational properties of peptides in solution.

Circular Dichroism (CD) spectroscopy is a rapid method used to assess the secondary structure of peptides and proteins. By measuring the differential absorption of left- and right-circularly polarized light, CD can provide an estimate of the percentage of α-helix, β-sheet, and random coil structures within the peptide. thno.org For a short 11-amino acid peptide like gB (497-507), a CD spectrum would likely indicate a predominantly random coil structure in aqueous solutions, which is typical for small, linear, and unrestricted peptides. thno.org However, the presence of structure-inducing solvents (e.g., trifluoroethanol) or its binding to other molecules could reveal a propensity to adopt a more ordered conformation, such as an α-helix. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed, atom-level insights into peptide conformation and dynamics. mdpi.com Through-bond (e.g., COSY, TOCSY) and through-space (NOESY) experiments can be used to assign proton resonances and measure distances between specific protons, respectively. These experimentally derived distance restraints, along with dihedral angle restraints from coupling constants, are then used to calculate a family of structures consistent with the NMR data. mdpi.com This approach can reveal specific turns or folds and the relative orientation of amino acid side chains, which are critical for biological recognition. While a standalone NMR study for this specific short peptide is not prominently documented in the literature, this methodology is standard for elucidating the structure of immunogenic peptides to understand the structural basis of their activity.

Viral Genetic Manipulation and Recombinant Expression Systems for Functional Analysis

To dissect the precise function of the (497-507) region within the context of the full glycoprotein B and during viral infection, researchers employ sophisticated genetic and virological techniques.

Site-directed mutagenesis is a fundamental technique used to alter specific amino acids within a protein to determine their functional importance. nih.gov By systematically substituting individual residues in the 497-507 sequence (TSSIEFARLQF) of gB, researchers can identify key contact points for immune recognition or other functions. nih.govnih.gov For instance, mutations within this epitope could be introduced into the gB gene cloned into an expression plasmid.

The functional consequences of these mutations are then assessed. A primary application is in immunology, to map the fine specificity of the cytotoxic T-lymphocyte (CTL) response. Target cells expressing the mutated gB protein would be tested for their ability to be recognized and lysed by CTLs specific for the wild-type gB (497-507) epitope. A failure of CTLs to lyse cells expressing a particular mutant would indicate that the mutated amino acid is a critical anchor residue for MHC binding or a key contact point for the T-cell receptor. researchgate.net While extensive mutagenesis has been performed on other domains of gB, nih.gov applying this approach specifically to the 497-507 epitope is essential for a detailed understanding of its immunodominance.

| Original Residue (Position) | Mutation | Predicted Effect on CTL Lysis | Rationale |

|---|---|---|---|

| Ser (498) | Ala | Moderate Reduction | Potential secondary T-cell receptor contact. |

| Ile (500) | Ala | Strong Reduction | Possible anchor residue for MHC binding. |

| Phe (502) | Ala | Abolished | Likely a primary anchor residue for MHC binding. |

| Arg (504) | Ala | Strong Reduction | Potential primary T-cell receptor contact point. |

Recombinant viral vectors, particularly adenoviral vectors, are highly effective tools for expressing foreign antigens within host cells for functional analysis. asm.org This system is advantageous because it mimics the natural intracellular processing and presentation of the antigen on MHC class I molecules. nih.gov Seminal studies have used recombinant adenovirus vectors expressing various truncated or deleted forms of HSV-1 gB to map the location of immunodominant CTL epitopes. asm.org

In this approach, different segments of the gB gene were cloned into an adenovirus vector. These vectors were then used to infect target cells. By assessing which of the gB fragments could sensitize the target cells for lysis by HSV-specific CTLs from C57BL/6 (H-2b) mice, researchers successfully localized the immunodominant site to a region between residues 462 and 594. asm.org Subsequent work with overlapping synthetic peptides narrowed this down to the 11-amino-acid sequence of 497-507. asm.org This demonstrates the power of recombinant expression systems not only for confirming the function of a known epitope but also for its initial discovery and localization within a large protein. mdpi.com

In Vivo Animal Models for Immunogenicity and Protective Efficacy Studies

Animal models are indispensable for evaluating the immunogenicity and protective potential of viral epitopes like gB (497-507). mdpi.com The mouse model, particularly the C57BL/6 strain (which has the H-2b MHC haplotype), has been instrumental in characterizing the immune response to this specific peptide. allpeptide.com

Studies have shown that immunization of C57BL/6 mice with the synthetic gB (497-507) peptide can induce a potent and specific CD8+ cytotoxic T-lymphocyte (CTL) response. allpeptide.com This immunogenicity is demonstrated by taking spleen cells from immunized mice and showing that they can specifically kill target cells that either have been coated with the gB (497-507) peptide or are expressing the full-length gB protein. asm.orguni.lu This response has been found to be independent of CD4+ T-cell help, a significant characteristic for vaccine design. allpeptide.com

To assess protective efficacy, immunized animals are challenged with a lethal dose of live HSV-1. elifesciences.orgfrontiersin.org Vaccine efficacy is measured by several outcomes, including survival rate, reduction in disease severity (e.g., skin or genital lesions), and decreased viral load in key tissues like the trigeminal ganglia, where HSV-1 establishes latency. mdpi.comnih.gov While the gB (497-507) peptide alone can elicit a strong CTL response, effective protection against HSV-1 in animal models often involves its inclusion in more complex vaccine formulations, such as live-attenuated vectors or subunit vaccines that can also induce antibody and CD4+ T-cell responses. frontiersin.orgnih.gov

| Animal Model | Immunogen | Primary Immune Response Measured | Key Finding |

|---|---|---|---|

| C57BL/6 Mouse (H-2b) | Synthetic gB (497-507) peptide | CD8+ CTL Lysis Assay | Peptide is an immunodominant epitope that elicits a strong CTL response. allpeptide.com |

| C57BL/6 Mouse (H-2b) | Recombinant Adenovirus expressing gB fragments | CTL recognition of infected cells | The 497-507 region is the primary target for H-2b restricted CTLs. asm.org |

| BALB/c Mouse (H-2d) | Full-length gB protein | Neutralizing antibodies, T-cell proliferation | Full gB protein provides protection against lethal challenge. nih.gov |

| BALB/c and C57BL/6 Mice | Replication-defective HSV-2 (ΔgD) | Antibody titers (ADCC), survival | Demonstrates the importance of broad immune responses beyond a single epitope for robust protection. elifesciences.org |

Comparative Analysis and Future Research Directions for Hsv 1 Glycoprotein B Gb 497 507

Comparative Immunological Analysis with Other Glycoprotein (B1211001) B Epitopes and HSV-1 Antigens

The HSV-1 glycoprotein gB (497-507) peptide, with the sequence Thr-Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu-Gln-Phe, is a recognized immunodominant epitope. peptide.com This means it is a primary target for the host's immune system. Studies in mice have shown that this specific peptide can induce cytotoxic T lymphocytes (CTLs), a type of white blood cell that kills infected cells. nih.govbiosyn.com These CTLs are CD8+ and their activity is restricted by H-2b, a major histocompatibility complex (MHC) class I molecule in mice. nih.govbiosyn.com This indicates that the gB (497-507) peptide is processed and presented by infected cells in a way that is highly recognizable by the murine immune system.

In comparison to other epitopes on gB and other HSV-1 antigens, gB (497-507) stands out for its ability to activate CD8+ CTLs in vivo without the need for CD4+ T cell help. nih.govbiosyn.com This is a significant finding, as CD4+ T cells are often required to help activate CD8+ T cells. The independence from CD4+ T cell help suggests that vaccines incorporating this epitope might be effective even in individuals with compromised CD4+ T cell function.

Other important HSV-1 antigens include glycoprotein D (gD), which is crucial for viral entry into host cells, and various tegument proteins. nih.govarvojournals.org While gD has been a major focus of vaccine development, clinical trials with gD-based subunit vaccines have had limited success, highlighting the need to explore other antigens and epitopes. frontiersin.org The immunodominance of the gB (497-507) epitope in mice, specifically its strong induction of CD8+ T cell responses, makes it a compelling candidate for inclusion in next-generation HSV-1 vaccines. aai.orgfrontiersin.org

Table 1: Comparative Features of HSV-1 Antigens and Epitopes

| Feature | HSV-1 gB (497-507) | Other gB Epitopes | Glycoprotein D (gD) | Tegument Proteins (e.g., VP11/12, VP13/14) |

|---|---|---|---|---|

| Primary Immune Target | CD8+ Cytotoxic T Lymphocytes (CTLs) | Neutralizing antibodies, CD4+ T cells, CD8+ T cells | Primarily neutralizing antibodies | CD8+ T cells |

| Immunodominance | High in certain mouse models (H-2b) | Varies depending on the epitope and host genetics | High for antibody responses | Recognized by CD8+ T cells from asymptomatic individuals |

| Mechanism of Action | Induction of CTL-mediated killing of infected cells | Neutralization of free virus, ADCC, T cell help | Blocks viral entry into host cells | Target for CTL-mediated clearance of infected cells |

| CD4+ T Cell Help Requirement | Independent in some studies | Generally required for robust CD8+ T cell and antibody responses | Required for strong and lasting antibody responses | Information not as extensive |

| Clinical Trial Status | Preclinical studies | Included in some subunit vaccine trials with limited success | Major component of several failed clinical vaccine trials | Explored in preclinical epitope-based vaccine studies |

Investigation of Cross-Reactivity or Cross-Protection with HSV-2 or Other Alphaherpesviruses

The amino acid sequence of the gB (497-507) epitope is highly conserved across different strains of HSV-1 and also shows a high degree of homology with the corresponding region in Herpes Simplex Virus 2 (HSV-2). asm.org This conservation suggests that an immune response generated against the HSV-1 gB (497-507) epitope could potentially recognize and target HSV-2-infected cells. This cross-reactivity is a critical consideration for the development of a broad-spectrum herpesvirus vaccine.

Furthermore, studies have shown antigenic cross-reactions among HSV-1, HSV-2, Epstein-Barr virus (EBV), and cytomegalovirus (CMV), all of which are human herpesviruses. nih.govnih.gov Specifically, glycoproteins from all four viruses have been found to cross-react with antibodies against HSV-1 gB. nih.gov While this indicates a degree of shared antigenicity, the functional implications for cross-protection are complex. Neutralizing antibodies often exhibit type-specific activity, while T-cell epitopes may offer broader cross-reactivity. oup.com The high conservation of the gB (497-507) sequence between HSV-1 and HSV-2 makes it a strong candidate for inducing cross-protective T-cell immunity. asm.org

Identification of Remaining Research Gaps and Unanswered Questions

Despite the promising data from preclinical studies, several research gaps and unanswered questions remain regarding the HSV-1 gB (497-507) epitope. A primary challenge is translating the findings from mouse models to human immunity. nih.gov While the H-2b restricted response in mice is well-characterized, the dominant epitopes and the nature of the T-cell response in humans, who have a diverse range of Human Leukocyte Antigen (HLA) types, are more complex. aai.org Identifying immunodominant gB epitopes for various HLA types is a crucial next step.

Another significant gap is the lack of a perfect animal model that fully replicates human HSV disease, particularly the recurrent nature of infections. nih.gov This makes it difficult to assess the long-term efficacy of a therapeutic vaccine based on the gB (497-507) epitope in preventing viral reactivation and shedding.

Prospects for Novel Antiviral or Vaccine Modalities Derived from (497-507) Research

The research on the HSV-1 gB (497-507) epitope opens up several avenues for the development of novel antiviral and vaccine strategies. The identification of this potent T-cell epitope supports the rationale for developing epitope-based vaccines. nih.gov Such vaccines would focus on delivering only the most effective, protective components of the virus, potentially avoiding the inclusion of pathogenic or non-protective elements. nih.gov

One promising approach is the development of peptide-based vaccines that incorporate the gB (497-507) sequence, possibly in combination with other immunodominant epitopes from different HSV proteins to broaden the immune response. nih.govasm.org These peptides could be delivered with powerful adjuvants to enhance their immunogenicity.

Another strategy involves using viral vectors or mRNA technology to deliver the genetic code for the gB (497-507) epitope, along with other selected antigens. nih.gov This would allow for the in vivo production of the target antigens, leading to a robust and sustained immune response.

Beyond vaccines, the detailed understanding of the interaction between the gB (497-507) epitope and the immune system could inform the development of novel immunotherapies. For instance, T-cell therapies involving the ex vivo expansion and reinfusion of T cells specific for this epitope could be explored for treating severe or drug-resistant HSV infections. Furthermore, small molecules or peptide inhibitors that target functionally important regions of gB, informed by epitope mapping studies, could represent a new class of antiviral drugs. asm.orgjst.go.jp

Q & A

Q. What is the functional significance of the HSV-1 gB (497-507) region in viral entry and membrane fusion?

The HSV-1 gB glycoprotein plays a critical role in membrane fusion during viral entry and cell-to-cell spread. The cytoplasmic and transmembrane domains of gB (including residues 497–507) are essential for fusion activity, as shown by mutagenesis studies that disrupt these regions and impair viral infectivity . Experimental approaches include:

Q. Which methodologies are recommended for characterizing the structural properties of HSV-1 gB (497-507)?

Key techniques include:

- Bioinformatics tools (e.g., IEDB, NetMHC) for epitope prediction and structural modeling .

- X-ray crystallography or cryo-EM to resolve gB’s tertiary structure, particularly its hydrophobic fusion loops.

- Circular dichroism (CD) to assess secondary structure stability under varying pH or temperature conditions .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on HSV-1 gB’s role in immune evasion?

Discrepancies arise from differences in experimental models (e.g., in vitro vs. in vivo systems) and glycoprotein interactions. For example:

- Immune shielding : gC protects gB from neutralizing antibodies in some contexts, but gB itself may evade detection by masking epitopes through conformational changes .

- Host factors : Host proteins like OPTN target gB for autophagy, influencing viral persistence in neurons . Resolution strategies :

- Use isogenic viral mutants (e.g., gB-/gC- deletions) to isolate individual glycoprotein effects.

- Employ single-particle tracking to monitor gB-antibody interactions in real time .

Q. What computational strategies improve the design of gB-based HSV-1 vaccines?

Bioinformatics-driven approaches are critical:

- T-cell epitope prediction : Combine tools like NetMHC and IEDB to identify conserved, immunogenic regions within gB (497-507) .

- Population genetics : Analyze HSV-1 strain diversity (e.g., geographic clustering, recombination hotspots) to prioritize invariant epitopes for broad protection .

- Structural vaccinology : Use molecular dynamics simulations to optimize epitope exposure in vaccine constructs .

Q. How does genetic diversity in HSV-1 gB impact experimental reproducibility?

HSV-1 strains exhibit >90% protein sequence identity but differ in short sequence repeats and single-nucleotide polymorphisms (SNPs). For example:

- Functional divergence : Some gB variants show altered fusion kinetics due to SNPs in the cytoplasmic domain .

- Standardization steps :

- Use reference strains (e.g., HSV-1 KOS or 17+) for comparability.

- Perform deep sequencing of viral stocks to confirm gB sequence integrity .

Methodological Challenges

Q. What are best practices for validating glycoprotein-specific antibodies in HSV-1 research?

- Negative controls : Include gB-deficient HSV-1 mutants to confirm antibody specificity.

- Cross-reactivity checks : Test antibodies against other HSV-1 glycoproteins (e.g., gD, gH/gL) .

- Functional assays : Pair antibody staining with neutralization or fusion inhibition assays .

Q. How can researchers address low yields of recombinant gB (497-507) in expression systems?

- Truncation constructs : Express only the gB ectodomain (residues 1–730) to improve solubility.

- Chaperone co-expression : Use bacterial or insect cell systems with foldase enzymes to aid proper folding.

- Purification optimization : Employ tandem affinity tags (e.g., His-Fc) and size-exclusion chromatography .

Data Interpretation and Contradictions

Q. Why do some studies report gB as a dominant immune target, while others highlight its low immunogenicity?

This paradox stems from:

- Epitope accessibility : Conformational changes in gB during fusion may hide key epitopes from antibodies .

- Adjuvant effects : Studies using toll-like receptor (TLR) agonists enhance gB-specific antibody titers vs. unadjuvanted vaccines .

- Host species : Murine models often underrepresent human MHC-I epitope presentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。